Fluroxypyr

説明

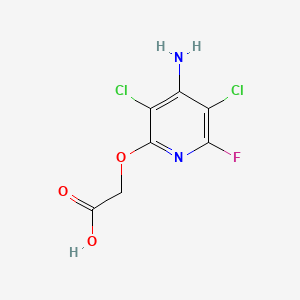

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FN2O3/c8-3-5(11)4(9)7(12-6(3)10)15-1-2(13)14/h1H2,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFQWPUMEMWTJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)OC1=NC(=C(C(=C1Cl)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034627 | |

| Record name | Fluroxypyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] | |

| Record name | Fluroxypyr | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5360 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Water solubility = 0.091 g/L at 20 °C, In acetone 51.0, methanol 34.6, ethyl acetate 10.6, isopropanol 9.2, dichloromethane 0.1, toluene 0.8, xylene 0.3 (all in g/L, 20 °C), In water at 20 °C, 5700 mg/L (pH 5.0), 7300 mg/L (pH 9.2) | |

| Record name | Fluroxypyr | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6655 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.09 at 24 °C | |

| Record name | Fluroxypyr | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6655 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000094 [mmHg], Vapor pressure = 9.42X10-7 mm Hg at 25 °C, 3.75X10-7 mm Hg at 25 °C | |

| Record name | Fluroxypyr | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5360 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Fluroxypyr | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6655 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid | |

CAS No. |

69377-81-7 | |

| Record name | Fluroxypyr | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69377-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluroxypyr [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069377817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluroxypyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, 2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUROXYPYR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O40SHO197 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fluroxypyr | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6655 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

232 °C, Stable in acidic media. Fluroxypyr is acidic, and reacts with alkalis to form salts. DT50 /half-life/ in water 185 days (pH 9, 20 °C). Stable at temperatures up to melting point. Stable in visible light. | |

| Record name | Fluroxypyr | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6655 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Fluroxypyr's Mechanism of Action in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluroxypyr is a selective, systemic herbicide widely used for the post-emergence control of broadleaf weeds. Its herbicidal activity stems from its function as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This guide provides a detailed technical overview of the molecular and physiological mechanisms underlying this compound's action in susceptible plants. It covers the perception of the herbicide by the cellular machinery, the subsequent signaling cascade leading to unregulated gene expression, and the eventual physiological disarray culminating in plant death. Furthermore, this document outlines key experimental protocols for studying this mechanism and presents quantitative data on this compound's efficacy and metabolic fate.

Introduction: The Auxin Mimicry Hypothesis

This compound is a member of the pyridine class of herbicides and elicits an auxin-type response in susceptible plant species.[1] Natural auxins, with IAA being the most abundant, are crucial phytohormones that regulate a vast array of developmental processes, including cell division, elongation, and differentiation.[2] Synthetic auxins like this compound disrupt these processes by causing an "overdose" of auxin signaling, leading to uncontrolled and disorganized growth that the plant cannot sustain.[3][4]

This compound enters the plant primarily through foliar uptake and is translocated to meristematic tissues, where it accumulates.[5] The biologically active form of the herbicide is this compound acid, which is rapidly formed from the applied this compound-meptyl ester.

The Core Molecular Mechanism: A Hijacked Signaling Pathway

The central mechanism of this compound action involves its interaction with the plant's native auxin signaling pathway. This pathway is elegantly regulated by a negative feedback loop involving transcriptional repressors and a ubiquitin-mediated protein degradation system. This compound effectively hijacks this system, leading to the constitutive activation of auxin-responsive genes.

Perception by the TIR1/AFB Co-Receptor Complex

The primary molecular target of this compound is the auxin co-receptor complex, which consists of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. This compound, much like natural auxin, acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB F-box protein and the degron motif within domain II of the Aux/IAA repressor.

Quantitative binding assays have shown that this compound binds effectively to TIR1 and AFB5, with dissociation rates similar to that of natural IAA, indicating a strong interaction with the receptor complex.

Ubiquitination and Proteasomal Degradation of Aux/IAA Repressors

The formation of the stable TIR1/AFB-fluroxypyr-Aux/IAA complex targets the Aux/IAA repressor for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This polyubiquitinated Aux/IAA protein is then recognized and rapidly degraded by the 26S proteasome.

Derepression of Auxin Response Factors (ARFs) and Uncontrolled Gene Expression

In the absence of auxin or a synthetic mimic, Aux/IAA proteins are bound to Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes. This interaction represses the transcriptional activity of ARFs.

The this compound-induced degradation of Aux/IAA repressors liberates ARFs, allowing them to activate the transcription of a wide array of downstream genes. These genes are involved in processes such as cell wall loosening, cell division, and ethylene biosynthesis. The sustained and uncontrolled expression of these genes leads to the characteristic symptoms of synthetic auxin herbicide phytotoxicity, including epinasty, stem twisting, and ultimately, plant death.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of this compound's mechanism of action and a general workflow for investigating herbicide resistance.

Caption: this compound's molecular mechanism of action in a susceptible plant cell.

Caption: A generalized experimental workflow for investigating herbicide resistance.

Quantitative Data on this compound Efficacy

The efficacy of this compound varies depending on the weed species, its growth stage, and environmental conditions. The following tables summarize dose-response data for several common broadleaf weeds.

Table 1: this compound Dose-Response Data for Various Weed Species

| Weed Species | Common Name | Parameter | Value (g a.i./ha) | Reference |

| Kochia scoparia (Resistant) | Kochia | LD50 | 720 | |

| Kochia scoparia (Susceptible) | Kochia | LD50 | 20 | |

| Kochia scoparia (Resistant) | Kochia | GR50 | 124 | |

| Kochia scoparia (Susceptible) | Kochia | GR50 | 31 | |

| Stellaria media | Common Chickweed | - | Effective control | |

| Galium aparine | Cleavers | - | Effective control | |

| Amaranthus retroflexus | Redroot Pigweed | - | Intermediate to good control with tank mixes | |

| Portulaca oleracea | Common Purslane | - | Effective control | |

| Chenopodium album | Common Lambsquarters | ED50 | Increased with higher temperature and CO2 |

Note: LD50 (Lethal Dose, 50%) refers to the dose required to kill 50% of the population. GR50 (Growth Reduction, 50%) refers to the dose required to reduce plant growth by 50%.

Mechanisms of Resistance

Resistance to this compound in weed populations can occur through two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).

Target-Site Resistance (TSR)

TSR involves mutations in the genes encoding the TIR1/AFB or Aux/IAA proteins, which reduce the binding affinity of this compound to its target site. For example, a mutation in the KsIAA16 gene has been identified in a dicamba-resistant Kochia scoparia population that also confers cross-resistance to this compound.

Non-Target-Site Resistance (NTSR)

NTSR is more common and involves mechanisms that reduce the amount of active herbicide reaching the target site. The most well-documented NTSR mechanism for this compound is enhanced metabolic detoxification.

Resistant plants can metabolize this compound more rapidly than susceptible plants, converting it into non-phytotoxic compounds. This enhanced metabolism is often mediated by several enzyme families:

-

Cytochrome P450 Monooxygenases (P450s): These enzymes are frequently implicated in phase I metabolism of herbicides, often through hydroxylation reactions.

-

Glutathione S-Transferases (GSTs): These enzymes catalyze the conjugation of glutathione to the herbicide or its metabolites, increasing their water solubility and facilitating sequestration.

-

UDP-glucosyltransferases (UGTs): These enzymes conjugate glucose to the herbicide or its metabolites, further increasing their polarity and detoxification.

Studies on this compound-resistant Bassia scoparia have shown an increased expression of genes encoding P450s, GSTs, and UGTs. Metabolic profiling of this resistant population revealed a faster conversion of this compound acid to several unknown polar metabolites.

Table 2: Enzymes Implicated in this compound Metabolic Resistance

| Enzyme Family | Function | Evidence |

| Cytochrome P450s (CYPs) | Oxidation, hydroxylation | Increased transcript expression in resistant Bassia scoparia |

| Glutathione S-Transferases (GSTs) | Glutathione conjugation | Increased transcript expression in resistant Bassia scoparia |

| UDP-glucosyltransferases (UGTs) | Glucoconjugation | Increased transcript expression in resistant Bassia scoparia |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

In Vitro TIR1/AFB-Aux/IAA Pull-Down Assay

This assay is used to determine if this compound can mediate the interaction between the TIR1/AFB receptor and an Aux/IAA repressor in vitro.

Materials:

-

Glutathione-Sepharose beads

-

Purified GST-tagged Aux/IAA protein (e.g., GST-IAA7)

-

Cell lysate containing myc-tagged TIR1/AFB protein (e.g., from transiently transfected N. benthamiana or a stable Arabidopsis line)

-

Pull-down buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT, protease inhibitors)

-

Wash buffer (Pull-down buffer with 300 mM NaCl)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

This compound and IAA stock solutions (in DMSO)

-

Anti-myc antibody

-

Anti-GST antibody

Protocol:

-

Immobilize Bait Protein: Incubate purified GST-Aux/IAA protein with Glutathione-Sepharose beads for 1-2 hours at 4°C with gentle rotation.

-

Wash Beads: Wash the beads three times with wash buffer to remove unbound protein.

-

Prepare Prey Lysate: Prepare a cell lysate containing the myc-tagged TIR1/AFB protein.

-

Binding Reaction: Add the cell lysate to the beads and incubate with either DMSO (control), IAA, or this compound at various concentrations for 2-3 hours at 4°C.

-

Wash: Wash the beads five times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with anti-myc and anti-GST antibodies to detect the presence of the TIR1/AFB and Aux/IAA proteins, respectively. An increased amount of myc-TIR1/AFB pulled down in the presence of this compound compared to the control indicates that this compound mediates the interaction.

Cell-Free Protein Degradation Assay

This assay measures the degradation of an Aux/IAA protein in a plant cell extract in the presence of this compound.

Materials:

-

Plant cell extract (e.g., from Arabidopsis seedlings or tobacco BY-2 cells)

-

In vitro translated and 35S-methionine labeled Aux/IAA protein (e.g., 35S-IAA7)

-

ATP regenerating system (ATP, creatine phosphate, creatine kinase)

-

This compound and IAA stock solutions (in DMSO)

-

Proteasome inhibitor (e.g., MG132)

-

SDS-PAGE sample buffer

Protocol:

-

Prepare Reactions: In a microcentrifuge tube, combine the plant cell extract, ATP regenerating system, and either DMSO, IAA, this compound, or this compound + MG132.

-

Initiate Degradation: Add the 35S-labeled Aux/IAA protein to each reaction tube and incubate at room temperature.

-

Time Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot from each reaction and immediately add it to SDS-PAGE sample buffer to stop the reaction.

-

SDS-PAGE and Autoradiography: Separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the remaining 35S-labeled Aux/IAA protein at each time point. A faster disappearance of the Aux/IAA protein band in the presence of this compound compared to the control indicates this compound-induced degradation. The inhibition of degradation by MG132 confirms the involvement of the proteasome.

Root Growth Inhibition Assay

This assay quantifies the effect of this compound on root elongation, a classic auxin response.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

Agar plates containing half-strength Murashige and Skoog (MS) medium

-

This compound and IAA stock solutions (in DMSO)

-

Scanner or camera for imaging plates

-

Image analysis software (e.g., ImageJ)

Protocol:

-

Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and sow them on MS agar plates.

-

Stratification and Germination: Stratify the seeds at 4°C for 2-3 days in the dark, then transfer the plates to a growth chamber with a long-day photoperiod.

-

Herbicide Treatment: After 4-5 days of growth, transfer the seedlings to new MS agar plates containing a range of this compound or IAA concentrations (and a DMSO control).

-

Growth Measurement: Place the plates vertically in the growth chamber and allow the roots to grow for another 3-5 days.

-

Data Acquisition and Analysis: Scan or photograph the plates and measure the length of the primary root for each seedling using image analysis software. Calculate the percent root growth inhibition relative to the control for each herbicide concentration. Dose-response curves can then be generated to determine the GR50 value.

RNA-Seq Analysis of Auxin-Responsive Genes

This method is used to identify and quantify changes in gene expression in response to this compound treatment on a genome-wide scale.

Protocol:

-

Plant Material and Treatment: Grow susceptible plants (e.g., Arabidopsis seedlings) and treat them with a sub-lethal dose of this compound or a mock treatment (DMSO) for a specific duration (e.g., 1, 3, 6 hours).

-

RNA Extraction and Quality Control: Harvest the plant tissue, immediately freeze it in liquid nitrogen, and extract total RNA. Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

-

Library Preparation: Prepare RNA-seq libraries from the high-quality RNA samples. This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Read Mapping: Align the high-quality reads to a reference genome using a splice-aware aligner (e.g., HISAT2, STAR).

-

Read Counting: Quantify the number of reads mapping to each gene.

-

Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly up- or downregulated in response to this compound treatment compared to the control.

-

Functional Annotation and Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis on the differentially expressed genes to identify the biological processes affected by this compound.

-

Conclusion

This compound's efficacy as a broadleaf herbicide is rooted in its ability to mimic natural auxin and disrupt the tightly regulated auxin signaling pathway. By promoting the degradation of Aux/IAA transcriptional repressors, it unleashes a cascade of uncontrolled gene expression that ultimately proves fatal to susceptible plants. Understanding this intricate molecular mechanism is not only crucial for optimizing the use of this compound but also for developing strategies to manage the evolution of herbicide resistance. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the nuances of this compound's action and to explore novel approaches in herbicide development and weed management.

References

Fluroxypyr: A Comprehensive Technical Guide on its Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluroxypyr is a selective, systemic, post-emergence herbicide predominantly used for the control of broadleaf weeds in various agricultural and non-crop settings.[1][2] Belonging to the pyridine carboxylic acid class of herbicides, it functions as a synthetic auxin, mimicking the plant growth hormone indole-3-acetic acid (IAA). This guide provides an in-depth overview of the chemical properties, structure, mechanism of action, and analytical methodologies for this compound, tailored for a technical audience.

Chemical Structure and Properties

This compound, with the chemical name [(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetic acid, is a white crystalline solid.[3] Its structure is characterized by a substituted pyridine ring linked to an acetic acid moiety through an ether bond.

Caption: Chemical structure of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅Cl₂FN₂O₃ | [3] |

| Molecular Weight | 255.03 g/mol | [4] |

| Appearance | White crystalline solid | |

| Melting Point | 232-233 °C | |

| Water Solubility | 91 mg/L (at 20 °C) | |

| pKa | 2.94 | |

| LogP (Octanol-Water Partition Coefficient) | 0.044 | PubChem CID: 50465 |

| Vapor Pressure | 3.75 x 10⁻⁷ mm Hg (at 25 °C) | PubChem CID: 50465 |

Mechanism of Action

This compound is a synthetic auxin herbicide. Its mode of action involves mimicking the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth. This ultimately results in the death of susceptible broadleaf weeds. The key steps in its mechanism of action are:

-

Absorption and Translocation: this compound is absorbed through the leaves and roots of the plant and is then translocated to the meristematic tissues (growing points).

-

Binding to Auxin Receptors: In the plant cells, this compound binds to auxin-binding proteins (receptors), initiating a hormonal response.

-

Disruption of Growth Processes: This binding leads to an overstimulation of auxin-regulated genes, causing abnormal cell division and elongation, epinasty (downward bending of leaves), and stem twisting.

-

Plant Death: The uncontrolled growth exhausts the plant's resources and disrupts vital physiological processes, leading to the eventual death of the weed.

Caption: Signaling pathway of this compound's herbicidal action.

Experimental Protocols

This section details the methodologies for key experiments related to the analysis and characterization of this compound.

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a chemical's lipophilicity and is a critical parameter in assessing its environmental fate and biological activity. The OECD Guideline 107 (Shake Flask Method) provides a standardized protocol for its determination.

Principle: A solution of the test substance in either n-octanol or water is shaken with the other immiscible solvent until equilibrium is reached. The concentration of the substance in each phase is then determined.

Methodology:

-

Preparation of Solvents: n-Octanol and water are pre-saturated with each other by shaking a mixture of the two and allowing them to separate.

-

Test Solution Preparation: A stock solution of this compound is prepared in the pre-saturated solvent in which it is more soluble. The concentration should be low enough to not exceed the linear range of the analytical method.

-

Partitioning: A known volume of the test solution and the other pre-saturated solvent are combined in a suitable vessel. The mixture is then agitated at a constant temperature until equilibrium is achieved.

-

Phase Separation: The two phases are separated, typically by centrifugation.

-

Analysis: The concentration of this compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the water phase. LogP is the base-10 logarithm of P.

Determination of Acid Dissociation Constant (pKa)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, which has a carboxylic acid group, the pKa is important for understanding its behavior in different pH environments. Potentiometric titration is a common method for pKa determination.

Principle: A solution of the substance is titrated with a standard solution of a strong base (or acid), and the pH of the solution is measured as a function of the volume of titrant added. The pKa is the pH at which the substance is half-ionized.

Methodology:

-

Apparatus: A calibrated pH meter with a glass electrode and a burette are required.

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol or acetonitrile to ensure solubility. The ionic strength of the solution is typically kept constant using an inert salt (e.g., KCl).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is then calculated from the pH at the half-equivalence point.

Analytical Methods for this compound Determination

Various analytical methods are employed for the quantification of this compound in different matrices such as soil, water, and plant tissues. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of this compound due to its sensitivity and versatility.

-

Sample Preparation:

-

Soil: Extraction with an alkaline solution (e.g., 0.05 M NaOH in methanol) followed by liquid-liquid partitioning and cleanup using solid-phase extraction (SPE).

-

Water: Direct injection or pre-concentration using SPE.

-

Plant Tissue: Extraction with a suitable solvent (e.g., acetone or methanol), followed by cleanup steps to remove interfering substances.

-

-

HPLC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (with an acid modifier like acetic acid) is commonly used in a gradient or isocratic elution mode.

-

Detector: UV detector set at a wavelength where this compound shows maximum absorbance (e.g., 235 nm or 254 nm).

-

Flow Rate: Typically around 1.0 mL/min.

-

Gas Chromatography (GC)

GC is another powerful technique for this compound analysis, often requiring derivatization to increase its volatility.

-

Sample Preparation and Derivatization:

-

Extraction from the matrix is similar to that for HPLC.

-

The carboxylic acid group of this compound is typically esterified (e.g., with diazomethane or by reaction with an alcohol in the presence of an acid catalyst) to form a more volatile derivative.

-

-

GC Conditions (Example):

-

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., SE-30 or DB-5).

-

Detector: Electron Capture Detector (ECD) is highly sensitive to the halogenated structure of this compound.

-

Injector and Detector Temperatures: Optimized to ensure efficient volatilization and detection of the analyte.

-

Carrier Gas: Typically nitrogen or helium.

-

Caption: General workflow for the analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and analytical methodologies for the herbicide this compound. The information presented, including the structured data tables, detailed experimental protocols, and visual diagrams, is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and environmental science. A thorough understanding of these fundamental aspects of this compound is crucial for its effective and safe use, as well as for the development of new and improved herbicidal technologies.

References

A Technical Guide to the Synthesis of Fluroxypyr and its Esters

For Researchers, Scientists, and Drug Development Professionals

Fluroxypyr, a systemic herbicide widely used for the control of broad-leaf weeds, and its esters are synthesized through various chemical pathways. This guide provides an in-depth overview of the primary synthesis routes, complete with detailed experimental protocols, quantitative data, and visual diagrams of the reaction pathways.

Core Synthesis Pathways

The commercial production of this compound and its esters typically originates from halogenated pyridine intermediates. Two main strategies have been developed, one starting from pentachloropyridine and another from 4-amino-3,5-dichloro-2,6-difluoropyridine.

Route 1: Synthesis from Pentachloropyridine

This pathway involves a multi-step process beginning with the fluorination of pentachloropyridine.[1]

-

Fluorination: Pentachloropyridine reacts with potassium fluoride in an aprotic dipolar solvent to yield 3,5-dichloro-2,4,6-trifluoropyridine.[1]

-

Ammonation: The resulting trifluoropyridine is then subjected to ammonation to introduce an amino group.[1]

-

Hydrolysis: Subsequent hydrolysis yields potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate.[1]

-

Alkylation & Esterification: This intermediate can then be alkylated to form the methyl ester, which is further converted to other esters like this compound-meptyl (1-methylheptyl ester).[1] An alternative final step involves direct alkylation with methylheptyl chloroacetate.

A one-pot method has also been developed where the fluoridation and amination reactions of pentachloropyridine are carried out sequentially in the same reaction vessel, which can save on complex separation steps.

Route 2: Synthesis from 4-amino-3,5-dichloro-2,6-difluoropyridine

This alternative pathway begins with a different starting material and involves a condensation reaction.

-

Condensation: 4-amino-3,5-dichloro-2,6-difluoropyridine is dissolved in a solvent and reacts with a glycolate (e.g., ethyl glycolate) in the presence of an acid-binding agent and a phase transfer catalyst. The mixture is heated to drive the condensation reaction to completion.

-

Work-up: The reaction mixture is then cooled, washed with water, and the organic layer containing the this compound ester is separated and dried.

Synthesis of this compound-meptyl via Transesterification

This compound-meptyl, a common ester of this compound, can be synthesized from the methyl ester of this compound through transesterification.

-

Reaction Setup: Methyl (4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy)acetate is combined with 1-methylheptanol (2-octanol).

-

Dehydration: The solution is heated under reduced pressure to remove any water.

-

Catalysis: A catalyst, such as tetrabutyl titanate, is added, and the mixture is heated to distill off the methanol as it is formed.

-

Purification: Excess 1-methylheptanol is removed by distillation to yield the final product.

Quantitative Data Summary

The following tables summarize key quantitative data from the described synthesis pathways.

Table 1: Overall Yields of this compound Synthesis from Pentachloropyridine

| Pathway | Overall Yield (%) | Reference |

| Route via methyl (4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy)acetate | 47.89 | |

| Route via alkylation with methylheptyl chloroacetate (note: methylheptyl chloroacetate itself is not commercially available and was prepared with a 65.5% yield) | 40.96 |

Table 2: Reaction Parameters for this compound Ester Synthesis from 4-amino-3,5-dichloro-2,6-difluoropyridine

| Parameter | Value | Reference |

| Reaction Temperature | 60-150 °C | |

| Reaction Time | 8-15 hours | |

| Molar Ratio (Glycolate:Pyridine) | 1.05-1.5 : 1 | |

| Molar Ratio (Acid Binder:Pyridine) | 1.05-1.5 : 1 | |

| Molar Ratio (Catalyst:Pyridine) | 0.01-0.1 : 1 | |

| Solvents | N-methyl-2-pyrrolidone (NMP), N-ethyl-2-pyrrolidone (NEP), Dimethyl sulfoxide (DMSO), sec-octyl alcohol, ethanol, methanol, toluene, cyclohexane | |

| Acid Binding Agents | K₂CO₃, Na₂CO₃, KOH, NaOH, Triethylamine, Pyridine | |

| Yield | 79.3% (Example with ethyl glycolate and sodium hydroxide in toluene) |

Table 3: Reaction Parameters for this compound-meptyl Synthesis via Transesterification

| Parameter | Value | Reference |

| Initial Dehydration | ~130 °C at 10 kPa | |

| Reaction Temperature | ~150 °C | |

| Reaction Pressure | 60 kPa | |

| Reaction Time | 6 hours | |

| Final Distillation Pressure | ~3.3 kPa | |

| Purity of Product | 97.4% | |

| Yield | 98.7% of theory |

Experimental Protocols

Protocol 1: Synthesis of this compound-meptyl via Transesterification

Materials:

-

Methyl (4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy)acetate (98.0% assay)

-

1-methylheptanol (2-octanol)

-

Tetrabutyl titanate catalyst

Procedure:

-

Combine 1375 g (5.02 moles) of methyl (4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy)acetate with 1901 g (14.6 moles) of 1-methylheptanol in a 5-liter flask equipped with a stirrer, a 30 cm Vigreaux column, a distillation head, and a thermometer.

-

Heat the solution to approximately 130°C at 10 kPa pressure to remove any residual water.

-

Add 1.3 g of tetrabutyl titanate catalyst to the mixture.

-

Heat the mixture at approximately 150°C under 60 kPa pressure for 6 hours, distilling off the methanol as it forms.

-

Slowly reduce the pressure to about 3.3 kPa to remove the excess 1-methylheptanol and other volatile components by distillation.

-

The residue remaining in the flask is the final product, this compound-meptyl.

Protocol 2: Synthesis of this compound Ester from 4-amino-3,5-dichloro-2,6-difluoropyridine

Materials:

-

4-amino-3,5-dichloro-2,6-difluoropyridine

-

Glycolate (e.g., ethyl glycolate)

-

Acid-binding agent (e.g., K₂CO₃, NaOH)

-

Phase transfer catalyst

-

Solvent (e.g., Toluene)

-

Water

Procedure:

-

In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, dissolve 4-amino-3,5-dichloro-2,6-difluoropyridine in the chosen solvent.

-

Add the acid-binding agent and the phase transfer catalyst.

-

Heat the mixture to the reaction temperature (60-150°C).

-

Slowly add the glycolate to the reaction mixture.

-

Maintain the reaction temperature and continue stirring for 8-15 hours, monitoring the reaction progress using a suitable analytical method like TLC or HPLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add water to the reaction mixture and transfer it to a separatory funnel.

-

Allow the layers to separate and collect the organic layer.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

The crude product can be further purified if necessary using techniques such as column chromatography or recrystallization.

Synthesis Pathway Diagrams

References

The Discovery and Developmental History of Fluroxypyr: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluroxypyr is a selective, post-emergence herbicide belonging to the pyridine carboxylic acid chemical family. Developed and introduced by Dow Chemical (now Corteva Agriscience) in the early 1980s, it has become a critical tool for the control of a wide range of economically important broadleaf weeds in various agricultural and non-crop settings. Its herbicidal activity stems from its function as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA) and leading to uncontrolled, lethal growth in susceptible species. This technical guide provides a comprehensive overview of the discovery, developmental history, chemical synthesis, mode of action, and key experimental data related to this compound.

Discovery and Developmental History

The development of this compound emerged from the extensive research into synthetic auxin herbicides by Dow Chemical in the latter half of the 20th century. First reported in 1983 and commercially introduced in the United Kingdom in 1985, this compound offered effective control of problematic broadleaf weeds, particularly cleavers (Galium aparine), in cereal crops.[1]

The herbicidally active form is this compound acid. However, for commercial application, it is typically formulated as an ester, most commonly the 1-methylheptyl ester (this compound-meptyl), to enhance foliar uptake.[2] Following absorption into the plant, the ester is rapidly hydrolyzed to the active acid form.

A timeline of key developmental milestones is presented below:

Diagram: Developmental Timeline of this compound

Caption: A timeline highlighting key milestones in the development and registration of this compound.

Chemical Synthesis

The commercial synthesis of this compound is a multi-step process that typically starts with pentachloropyridine. While various patented methods exist, a common pathway involves fluorination, amination, hydrolysis, and subsequent esterification.[1][3][4]

A generalized synthesis scheme is as follows:

-

Fluorination: Pentachloropyridine is reacted with a fluoride source, such as potassium fluoride (KF), in a solvent to yield 3,5-dichloro-2,4,6-trifluoropyridine.

-

Amination: The trifluoropyridine intermediate undergoes selective amination, typically with ammonia, to introduce an amino group at the 4-position, forming 4-amino-3,5-dichloro-2,6-difluoropyridine.

-

Hydrolysis: The resulting difluoropyridine is then hydrolyzed, for example with potassium hydroxide (KOH), to replace one of the fluorine atoms with a hydroxyl group, yielding the potassium salt of 4-amino-3,5-dichloro-6-fluoro-2-pyridinol.

-

Alkylation & Esterification: The pyridinol salt is then alkylated with an appropriate chloroacetate ester (e.g., methyl chloroacetate) to form the corresponding this compound ester. To obtain the common commercial form, this compound-meptyl, a transesterification reaction with 1-methylheptanol is performed.

Diagram: Generalized Synthesis Pathway of this compound-meptyl

References

- 1. This compound (Ref: DOW 43304-H) [sitem.herts.ac.uk]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. "Synthesis of this compound for the Use on Broad Leaf Plants" by Shena Ruane [arrow.tudublin.ie]

- 4. CN106187872A - A kind of preparation method of this compound - Google Patents [patents.google.com]

The Environmental Journey of Fluroxypyr: A Technical Guide to its Metabolic Fate in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluroxypyr, a synthetic auxin herbicide, is widely utilized for the post-emergence control of broadleaf weeds in various agricultural and non-agricultural settings. Its environmental persistence and potential impact are of significant interest to researchers and environmental scientists. This technical guide provides an in-depth analysis of the metabolic fate of this compound in soil and water, detailing its degradation pathways, key metabolites, and the experimental methodologies used to elucidate these processes. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through diagrams generated using the DOT language.

Metabolic Fate in Soil

The primary mechanism for this compound degradation in soil is microbial metabolism.[1] The rate of this degradation is influenced by several environmental factors including soil type, moisture, temperature, and the presence of organic matter.[2][3] In most cases, this compound is applied as an ester, such as this compound-1-methylheptyl ester (MHE), which rapidly hydrolyzes to the active ingredient, this compound acid.[2]

The main metabolites of this compound in soil are this compound-pyridinol (F-P) and this compound-methoxypyridine (F-MP).[4] Studies have shown that F-P is typically degraded more rapidly than the parent compound, while F-MP tends to be more persistent.

Quantitative Data: Degradation in Soil

| Parameter | Value | Conditions | Reference |

| This compound Half-Life | 28 - 78 days | Railway soil samples | |

| 27.2 - 43.1 days | Three non-sterilized Chinese soil samples | ||

| ~36 days | Typical soil | ||

| This compound-pyridinol (F-P) Half-Life | 10 ± 5 days | Railway soil samples | |

| This compound Conversion to Metabolites | ~48.6% to F-P | Railway soil samples | |

| ~8.0% to F-MP | Railway soil samples |

Experimental Protocols: Soil Degradation Studies

1. Sample Preparation and Fortification:

-

Soil samples are collected and prepared by crushing, blending with dry ice, and grinding.

-

Prepared samples are stored frozen at < -20 °C.

-

For fortification, 5.0-g portions of prepared soil are weighed into vials.

-

Aliquots of spiking solutions containing this compound and its metabolites are added to untreated control soil to achieve desired concentrations (e.g., 0.01 to 1.0 µg/g).

2. Incubation:

-

Treated soil samples are incubated under controlled conditions. For instance, in one study, samples were incubated at 20 ± 2 °C for up to 70 days.

-

Samples are removed for analysis at regular intervals (e.g., 0, 5, 15, 25, 45, and 70 days).

3. Extraction:

-

Soil samples are typically extracted twice with an acidic acetone solution (e.g., 90% acetone/10% 0.1 N hydrochloric acid).

-

The vials are capped and sonicated for approximately 5 minutes to ensure thorough extraction.

4. Cleanup and Analysis:

-

An aliquot of the extract is hydrolyzed with sodium hydroxide.

-

The hydrolyzed samples are then acidified, diluted, and purified using C18 solid-phase extraction (SPE).

-

This compound and F-P are eluted, and the eluent is partitioned into 1-chlorobutane.

-

The SPE column is dried, and F-MP is eluted with 1-chlorobutane.

-

The combined 1-chlorobutane fractions are concentrated and derivatized (e.g., with MTBSTFA to form TBDMS derivatives of this compound and F-P) for analysis by Gas Chromatography with Mass Spectrometric Detection (GC-MSD). F-MP is typically analyzed without derivatization.

-

Alternatively, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or tandem mass spectrometry (LC-MS/MS) can be used for quantification.

Metabolic Fate in Water

In aquatic environments, the degradation of this compound is primarily governed by abiotic processes, namely hydrolysis and photolysis.

Hydrolysis: The hydrolysis of this compound is significantly dependent on pH and temperature. It is more rapid under alkaline conditions and at higher temperatures. Under acidic conditions (pH 4.5), this compound is relatively stable.

Photolysis: The photodegradation of this compound in water is influenced by the light source and the presence of photosensitizers. Under UV light, the degradation is much faster than under natural sunlight. The presence of substances like hydrogen peroxide (H₂O₂) or riboflavin can significantly enhance the rate of photolysis in natural sunlight.

Quantitative Data: Degradation in Water

| Parameter | Value | Conditions | Reference |

| Hydrolysis Half-Life (t½) | 14.9 days | pH 7.4, 25 °C | |

| 12.7 days | pH 9.0, 25 °C | ||

| Stable | pH 4.5 | ||

| Photolysis Half-Life (t½) - UV Light | 0.102 - 0.705 hours | Aqueous buffer and natural water | |

| Direct Photolysis Half-Life (t½) - Sunlight | 7.14 days | pH 7.4 buffer | |

| 5.34 days | pH 9.0 buffer | ||

| No significant variation | Natural water, distilled water, pH 4.5 buffer | ||

| Enhanced Photolysis Half-Life (t½) - Sunlight with Photosensitizers | 0.36 - 43.6 hours | H₂O₂ or riboflavin in water and buffer solutions | |

| Quantum Yield (Sunlight, pH 7) | 0.00012 |

Experimental Protocols: Aqueous Degradation Studies

1. Hydrolysis Study:

-

Sterile aqueous buffer solutions of different pH values (e.g., 4.5, 7.4, and 9.0) are prepared.

-

This compound is added to these solutions at a known concentration.

-

The solutions are incubated in the dark at controlled temperatures (e.g., 25 ± 2 °C and 50 ± 2 °C).

-

Samples are collected at various time intervals and analyzed for the concentration of this compound.

2. Photolysis Study:

-

Aqueous solutions of this compound are prepared in buffer solutions or natural water.

-

For direct photolysis, the solutions are exposed to a light source (e.g., a solar simulator or natural sunlight). Control samples are kept in the dark.

-

For indirect photolysis, photosensitizers like H₂O₂ or riboflavin are added to the solutions before light exposure.

-

The temperature of the solutions is maintained at a constant level (e.g., 25 ± 2 °C).

-

Samples are taken at different time points to determine the degradation rate.

3. Sample Preparation and Analysis (Water):

-

For analysis of this compound and its metabolites in water, samples (e.g., 20 mL) are acidified with formic acid and extracted with an organic solvent like ethyl acetate.

-

The organic layer is separated and concentrated.

-

For the metabolites this compound-DCP and this compound-MP, a larger volume of water (e.g., 60 mL) is mixed with a pH 7.0 buffer and passed through a solid-phase extraction (SPE) cartridge.

-

The analytes are eluted from the cartridge with acetonitrile.

-

The eluate is concentrated and the residue is reconstituted in a methanol:water solution for analysis by LC-MS/MS.

References

Fluroxypyr: A Technical Guide to Its Degradation Products and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluroxypyr is a selective, systemic herbicide widely used for the post-emergence control of broadleaf weeds in various agricultural and non-crop settings. As a member of the synthetic auxin family, its mode of action involves mimicking the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible plants.[1] Understanding the environmental fate of this compound, particularly its degradation products and pathways, is crucial for assessing its ecological impact and ensuring its safe use. This technical guide provides an in-depth overview of the current scientific knowledge on this compound degradation, tailored for researchers, scientists, and professionals in drug development who may encounter this compound or its analogs in their work.

Degradation of this compound

This compound is primarily formulated as an ester, commonly the 1-methylheptyl ester (this compound-MHE), to facilitate its uptake by plants.[1] Once absorbed, this ester is rapidly hydrolyzed to its biologically active form, this compound acid.[2][3] The degradation of this compound in the environment is a multifaceted process influenced by abiotic and biotic factors, principally microbial metabolism in soil and photolysis in aqueous environments.[4]

Microbial Degradation in Soil

The primary mechanism for this compound degradation in soil is microbial metabolism. The rate of degradation is influenced by several environmental factors, including soil type, temperature, moisture content, and the amount of dissolved organic matter (DOM). In laboratory studies, the half-life of this compound in soil typically ranges from one to four weeks.

Microbial action leads to the formation of several key metabolites. The main degradation pathway involves the transformation of this compound into this compound-pyridinol (F-P) and this compound-methoxypyridine (F-MP). Studies have shown that a significant portion of this compound is converted to F-P, which is then rapidly degraded. In contrast, F-MP is more persistent in the soil environment.

Photolytic Degradation in Water

In aqueous environments, the degradation of this compound is primarily driven by photolysis. The rate of photodecomposition is significantly influenced by pH and the presence of photosensitizers. Under UV light, the degradation is much faster than under natural sunlight. The hydrolysis of this compound is also pH and temperature-dependent, being more rapid under alkaline conditions and at higher temperatures.

Key degradation products identified in aqueous photolysis studies include 4-amino-3,5-dichloro-6-fluoropyridin-2-ol and 4-amino-3,5-dichloro-6-hydroxy-2-pyridyloxyacetic acid.

Quantitative Degradation Data

The following tables summarize the quantitative data on the degradation half-life of this compound under various environmental conditions.

Table 1: Half-life of this compound in Soil

| Soil Type | Temperature (°C) | Moisture Content | Half-life (days) | Reference |

| Various | 25 | Not specified | 7 - 23 | |

| Not specified | Not specified | Not specified | 36 (typical) | |

| Three non-sterilized Chinese soils | Not specified | Not specified | 27.2 - 43.1 | |

| Railway soil | Not specified | Not specified | 28 - 78 | |

| Eutric gleysols | 15 | 60% | Not specified | |

| Eutric gleysols | 25 | 60% | 6.46 | |

| Eutric gleysols | 35 | 60% | 5.81 |

Table 2: Half-life of this compound in Water

| Condition | pH | Temperature (°C) | Half-life | Reference |

| Hydrolysis | 7.4 ± 0.1 | 25 ± 2 | 14.9 days | |

| Hydrolysis | 9.0 ± 0.1 | 25 ± 2 | 12.7 days | |

| Hydrolysis | 9 | 20 | 185 days | |

| Direct Photolysis (Sunlight) | 7.4 ± 0.1 | Not specified | 7.14 days | |

| Direct Photolysis (Sunlight) | 9.0 ± 0.1 | Not specified | 5.34 days | |

| Photodecomposition (UV light) | Not specified | Not specified | 0.102 - 0.705 hours | |

| Photolysis with H₂O₂ or Riboflavin (Sunlight) | Not specified | Not specified | 0.36 - 43.6 hours |

Degradation Pathways

The degradation of this compound proceeds through distinct pathways in soil and water, leading to the formation of various metabolites.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolism of this compound, this compound methyl ester, and the herbicide this compound methylheptyl ester. II: in rat skin homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound biodegradation in soils by multiple factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wsdot.wa.gov [wsdot.wa.gov]

Synthetic Auxin Herbicides: A Technical Guide to Their Molecular Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic auxin herbicides have been a cornerstone of modern agriculture for decades, prized for their selective control of broadleaf weeds in cereal crops. These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but their enhanced stability and persistence lead to a disruption of normal hormonal balance, causing uncontrolled growth and ultimately, plant death.[1][2] This guide provides an in-depth technical overview of the molecular mechanisms underpinning the action of synthetic auxin herbicides, focusing on the core signaling pathways, quantitative analyses of their interactions, and detailed experimental protocols for their study.

Core Signaling Pathway

The primary mode of action of synthetic auxin herbicides involves their perception by the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of F-box proteins , which act as auxin co-receptors.[1][3] This initiates a signaling cascade that leads to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes.

Key Steps in the Signaling Pathway:

-

Perception: Synthetic auxins, like endogenous IAA, bind to a pocket in the TIR1/AFB proteins. This binding event stabilizes the interaction between the TIR1/AFB protein and an Aux/IAA transcriptional repressor protein .[1]

-

Ubiquitination: The formation of this ternary complex (TIR1/AFB-auxin-Aux/IAA) allows the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex , of which TIR1/AFB is a component, to attach ubiquitin molecules to the Aux/IAA repressor.

-

Proteasomal Degradation: The polyubiquitinated Aux/IAA protein is then targeted for degradation by the 26S proteasome .

-

Gene Expression: The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs) , which are transcription factors that bind to auxin-responsive elements in the promoters of target genes. This leads to the transcription of a host of genes involved in growth and development.

At herbicidal concentrations, the sustained activation of this pathway leads to a massive and uncontrolled expression of auxin-responsive genes, disrupting cellular processes and leading to epinasty, cell division arrest, and ultimately, plant death.

The Role of Ethylene and Abscisic Acid (ABA)

The herbicidal effects of synthetic auxins are not solely due to the deregulation of auxin-responsive genes. Two other plant hormones, ethylene and abscisic acid (ABA), play crucial roles in the downstream physiological responses.

-

Ethylene: Synthetic auxins rapidly induce the biosynthesis of ethylene by upregulating the expression of ACC synthase (ACS) , a key enzyme in the ethylene production pathway. This ethylene production contributes to some of the classic symptoms of auxin herbicide injury, such as epinasty.

-

Abscisic Acid (ABA): A more recent and critical understanding of the mode of action highlights the central role of ABA. Synthetic auxins induce a rapid and significant increase in ABA levels. This is achieved through the upregulation of 9-cis-epoxycarotenoid dioxygenase (NCED) , a key enzyme in the ABA biosynthesis pathway. The resulting accumulation of ABA is thought to be a primary driver of the senescence and cell death observed in treated plants.

Signaling Pathway Diagram

Quantitative Data on Herbicide-Receptor Interactions

The efficacy of different synthetic auxin herbicides is related to their binding affinity for the various TIR1/AFB receptors and the subsequent rate of Aux/IAA degradation. The following tables summarize key quantitative data from studies on Arabidopsis thaliana.

Table 1: Binding Affinities of Synthetic Auxin Herbicides to TIR1/AFB Receptors

| Herbicide | Chemical Class | TIR1 Binding Affinity (Kd, µM) | AFB2 Binding Affinity (Kd, µM) | AFB5 Binding Affinity (Kd, µM) |

| IAA (Natural Auxin) | Indoleacetic Acid | 0.2 ± 0.03 | 0.4 ± 0.1 | 1.1 ± 0.2 |

| 2,4-D | Phenoxy-carboxylic Acid | 2.3 ± 0.4 | 4.5 ± 0.9 | 10.2 ± 1.8 |

| Dicamba | Benzoic Acid | >100 | >100 | 45.3 ± 8.1 |

| Picloram | Pyridine-carboxylic Acid | 12.5 ± 2.1 | 25.1 ± 4.3 | 1.8 ± 0.3 |

| Fluroxypyr | Pyridine-carboxylic Acid | >100 | >100 | 2.1 ± 0.4 |

Data adapted from relevant studies. Kd values represent the dissociation constant, where a lower value indicates higher binding affinity.

Table 2: Comparative Dose-Response of Selected Herbicides on Sensitive and Resistant Weed Biotypes

| Herbicide | Weed Species | Biotype | GR50 (g ai/ha) | Resistance Factor (R/S) |

| Dicamba | Kochia scoparia | Susceptible | 18 | - |

| Resistant | 180 | 10 | ||

| 2,4-D | Sinapis arvensis | Susceptible | 25 | - |

| Resistant | 450 | 18 | ||

| Picloram | Centaurea solstitialis | Susceptible | 15 | - |

| Resistant | >500 | >33 |

GR50 represents the herbicide dose required to cause a 50% reduction in plant growth. Resistance Factor is the ratio of the GR50 of the resistant biotype to the susceptible biotype.

Experimental Protocols

Receptor-Ligand Binding Assay: Surface Plasmon Resonance (SPR)

This protocol outlines the general steps for quantifying the binding affinity of synthetic auxin herbicides to purified TIR1/AFB receptors using SPR.

Methodology:

-

Protein Expression and Purification: Express and purify recombinant TIR1/AFB proteins (e.g., in an insect cell system).

-

Chip Preparation:

-

Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Immobilize the purified TIR1/AFB protein to the chip surface via amine coupling in 10 mM sodium acetate buffer, pH 5.0.

-

Block remaining active sites with 1 M ethanolamine-HCl, pH 8.5.

-

-

Binding Analysis:

-

Use a running buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

-

Inject a series of concentrations of the synthetic auxin herbicide (analyte) over the chip surface.

-

Monitor the association and dissociation phases in real-time.

-

-

Regeneration:

-

After each analyte injection, regenerate the chip surface with a pulse of a mild acidic solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove the bound analyte.

-

-

Data Analysis:

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Experimental Workflow: SPR Binding Assay

In Vivo Aux/IAA Degradation Assay

This protocol describes a live-imaging approach to monitor the degradation of Aux/IAA proteins in response to synthetic auxin treatment.

Methodology:

-

Plant Material: Use transgenic Arabidopsis thaliana lines expressing an Aux/IAA protein fused to a fluorescent reporter (e.g., VENUS) under the control of a heat-shock inducible promoter.

-

Seedling Growth: Grow seedlings vertically on 0.5X MS agar plates for 5-7 days.

-

Heat Shock Induction: Induce the expression of the fluorescently tagged Aux/IAA by placing the plates on a pre-warmed surface (e.g., 37°C) for a defined period (e.g., 2 hours).

-

Herbicide Treatment:

-

Prepare a solution of the synthetic auxin herbicide in liquid 0.5X MS medium.

-

Mount the seedlings on a microscope slide with a thin layer of agar containing the herbicide.

-

-

Live-Cell Imaging:

-

Image the root tips using a confocal or spinning disk microscope at regular time intervals (e.g., every 5-10 minutes) following herbicide application.

-

Acquire images using consistent settings for laser power, exposure time, and gain.

-

-

Image Analysis:

-

Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity in a defined region of interest (e.g., the root meristem) at each time point.

-

Correct for photobleaching by normalizing the fluorescence intensity to that of a control region or by fitting an exponential decay curve to the data from mock-treated seedlings.

-

Plot the normalized fluorescence intensity over time to visualize the degradation kinetics.

-

Experimental Workflow: Aux/IAA Degradation Assay

Transcriptome Analysis: RNA-Seq

This protocol provides a general workflow for analyzing changes in gene expression in response to synthetic auxin herbicide treatment using RNA sequencing.

Methodology:

-

Plant Treatment and Tissue Collection:

-

Treat plants with the synthetic auxin herbicide at a specific concentration and for a defined time course. Include a mock-treated control.

-

Harvest the tissue of interest (e.g., shoots, roots) and immediately freeze in liquid nitrogen.

-

-

RNA Extraction and Library Preparation:

-

Extract total RNA using a suitable kit, ensuring high quality and integrity (RIN > 8).

-

Prepare RNA-seq libraries from the total RNA, including mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

-

-

Sequencing:

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

-

Data Analysis:

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Read Trimming: Remove adapter sequences and low-quality bases using tools like Trimmomatic.

-

Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner like HISAT2 or STAR.

-

Read Counting: Quantify the number of reads mapping to each gene using tools like featureCounts.

-

Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the herbicide-treated and control samples.

-

Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify over-represented biological processes and pathways.

-

Experimental Workflow: RNA-Seq Analysis

Conclusion

The mode of action of synthetic auxin herbicides is a complex process involving a well-defined primary signaling pathway and the interplay of multiple plant hormones. The core mechanism centers on the TIR1/AFB-mediated degradation of Aux/IAA repressors, leading to a massive deregulation of gene expression. The subsequent induction of ethylene and, most critically, ABA biosynthesis, drives the physiological responses that result in plant death. A thorough understanding of these molecular events, supported by quantitative data from robust experimental protocols, is essential for the development of new herbicidal compounds and for managing the evolution of herbicide resistance in weed populations. This guide provides a foundational resource for researchers and professionals working to advance our knowledge in this critical area of plant science and agriculture.

References

In-depth Technical Guide: Environmental Persistence and Half-Life of Fluroxypyr

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluroxypyr is a selective, systemic herbicide used for the post-emergence control of broadleaf weeds. Its environmental fate, particularly its persistence and degradation, is a critical aspect of its ecological risk assessment. This guide provides a comprehensive overview of the environmental half-life of this compound in various environmental compartments, details the experimental protocols for its determination, and illustrates its degradation pathways.

Data Presentation: Half-Life of this compound

The environmental persistence of this compound is quantified by its half-life (DT50), the time required for 50% of the initial concentration to dissipate. This parameter varies significantly with environmental conditions.

| Environmental Compartment | Condition | Half-Life (DT50) | Citation(s) |

| Soil | Typical, Aerobic | 36 days | [1] |

| Aerobic Laboratory Studies | 5 - 30 days | [2] | |

| Field Studies | 34 - 78 days | [3] | |

| Anaerobic (Sediment/Soil Solutions) | 0.5 - 2 weeks | [2] | |

| Water (Hydrolysis) | pH 4.5 (25 °C) | Stable | [4] |

| pH 7.0 (20 °C) | 223 days | ||

| pH 7.4 (25 °C) | 14.9 days | ||

| pH 9.0 (20 °C) | 185 days | ||

| pH 9.0 (25 °C) | 12.7 days | ||

| Aqueous Photolysis | Direct Photolysis (Sunlight, pH 7.4) | 7.14 days | |

| Direct Photolysis (Sunlight, pH 9.0) | 5.34 days | ||

| Direct Photolysis (Sunlight, Deionized Water) | ~1 year | ||

| UV Light | 0.102 - 0.705 hours | ||

| Sunlight with Photosensitizers (e.g., H₂O₂) | 0.36 - 43.6 hours |

Degradation Pathways

This compound primarily degrades in the environment through microbial action in soil and hydrolysis and photolysis in water. The major degradation products identified are this compound-methoxypyridine (F-MP) and this compound-pyridinol (F-P) in soil, and 4-amino-3,5-dichloro-6-fluoropyridin-2-ol and 4-amino-3,5-dichloro-6-hydroxy-2-pyridyloxyacetic acid in aqueous solutions.

Figure 1: Simplified degradation pathway of this compound in soil and water.

Experimental Protocols

The determination of this compound's environmental half-life follows standardized methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This protocol is designed to evaluate the rate and pathway of this compound degradation in soil under controlled aerobic and anaerobic conditions.

Methodology:

-

Soil Selection and Preparation:

-

Collect fresh soil samples from a location with no prior pesticide application. A sandy loam or silty loam is often used.

-

Sieve the soil (e.g., 2 mm mesh) to remove large particles and homogenize.

-

Characterize the soil for properties such as pH, organic carbon content, texture, and microbial biomass.

-

Adjust the soil moisture to a predetermined level, typically 40-60% of maximum water holding capacity.

-

-

Test Substance Application:

-

Use radiolabeled (¹⁴C) this compound to facilitate tracking of the parent compound and its metabolites.

-

Apply the test substance to the soil samples at a concentration relevant to its agricultural use.

-

-

Incubation:

-

Place the treated soil samples in incubation vessels (e.g., biometer flasks) and maintain them in the dark at a constant temperature (e.g., 20°C) for up to 120 days.

-

For aerobic conditions, continuously supply humidified air. For anaerobic conditions, purge the system with an inert gas like nitrogen after an initial aerobic phase to establish reducing conditions.

-

Include sterile control samples (e.g., autoclaved soil) to differentiate between biotic and abiotic degradation.

-

-

Sampling and Analysis:

-

Collect soil samples at regular intervals.

-

Extract the soil samples using appropriate solvents (e.g., a mixture of acetone and hydrochloric acid).

-

Analyze the extracts for this compound and its degradation products using techniques such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection, or Gas Chromatography (GC) with an electron capture detector (ECD) after derivatization.

-

Trap volatile organic compounds and ¹⁴CO₂ to determine the extent of mineralization.

-

-

Data Analysis:

-

Calculate the half-life (DT50) and the time for 90% degradation (DT90) using first-order kinetics.

-

Figure 2: Experimental workflow for an OECD 307 soil degradation study.

Hydrolysis as a Function of pH (OECD 111)

This guideline describes a tiered approach to determine the rate of abiotic hydrolysis of this compound in aqueous solutions at environmentally relevant pH values.

Methodology:

-

Test Solutions:

-

Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Dissolve this compound (labeled or unlabeled) in the buffer solutions at a concentration not exceeding half of its water solubility.

-

-

Tier 1: Preliminary Test:

-

Incubate the test solutions in the dark at an elevated temperature (e.g., 50°C) for 5 days.

-

If less than 10% degradation is observed, this compound is considered hydrolytically stable, and no further testing is required.

-

-

Tier 2: Degradation Kinetics at Different Temperatures:

-

If significant degradation occurs in Tier 1, conduct the study at a minimum of three different temperatures (e.g., 20°C, 35°C, 50°C) for the pH values where degradation was observed.

-

Incubate the solutions in the dark.

-

Collect samples at appropriate time intervals until 90% degradation is reached or for a maximum of 30 days.

-

-

Analysis:

-

Analyze the samples for the concentration of this compound and its hydrolysis products using HPLC-UV, HPLC-MS, or another suitable analytical method.

-

-

Data Analysis:

-

Determine the hydrolysis rate constants and half-lives at each pH and temperature.

-

Use an Arrhenius plot to extrapolate the half-life at environmentally relevant temperatures (e.g., 20°C or 25°C).

-

Figure 3: Tiered workflow for an OECD 111 hydrolysis study.

Phototransformation of Chemicals in Water – Direct Photolysis (OECD 316)

This protocol is used to determine the rate of this compound degradation in water due to direct absorption of sunlight.

Methodology:

-

Test Solution Preparation:

-

Prepare a sterile, buffered aqueous solution (e.g., pH 7) of this compound, typically using the ¹⁴C-labeled compound.

-

The concentration should be below half of its water solubility.

-

-

Irradiation:

-

Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).

-

Place the test solution in quartz vessels to allow for UV light penetration.

-

Maintain a constant temperature (e.g., 25°C).

-

Run a parallel experiment in the dark to serve as a control for non-photolytic degradation (e.g., hydrolysis).

-

-

Sampling and Analysis:

-

Collect samples from both the irradiated and dark control vessels at various time points.

-

Analyze the samples for this compound and its photoproducts using HPLC with radiometric and/or mass spectrometric detection.

-

-

Data Analysis:

-

Calculate the photolysis half-life under the experimental conditions.

-

Determine the quantum yield, which allows for the estimation of the half-life under different environmental conditions (e.g., season, latitude).

-

Figure 4: Workflow for an OECD 316 aqueous photolysis study.

Conclusion